7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid
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Overview
Description
7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom at the 7th position, a hydroxyl group at the 4th position, a methoxy group at the 6th position, and a carboxylic acid group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and specific catalysts to ensure selective bromination at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 7-Bromo-4-oxo-6-methoxyquinoline-3-carboxylic acid.
Reduction: Formation of 7-Bromo-4-hydroxy-6-methoxyquinoline-3-methanol.
Substitution: Formation of 7-Substituted-4-hydroxy-6-methoxyquinoline-3-carboxylic acid derivatives.
Scientific Research Applications
7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 7-Bromo-4-hydroxyquinoline
- 4-Chloro-6-methoxyquinoline
Uniqueness
7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C11H8BrNO4 |
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Molecular Weight |
298.09 g/mol |
IUPAC Name |
7-bromo-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO4/c1-17-9-2-5-8(3-7(9)12)13-4-6(10(5)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
ZIZRREQBQMLCFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)Br |
Origin of Product |
United States |
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